molecular formula C39H42N4O9 B14662518 (E)-but-2-enedioic acid;1-(4-methylphenyl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one CAS No. 51493-26-6

(E)-but-2-enedioic acid;1-(4-methylphenyl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one

Cat. No.: B14662518
CAS No.: 51493-26-6
M. Wt: 710.8 g/mol
InChI Key: ABKKXYFLSAGGKA-IEQDLSNLSA-N
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Description

(E)-but-2-enedioic acid;1-(4-methylphenyl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one is a complex organic compound that features multiple functional groups, including a benzimidazole ring, a piperazine ring, and a phenylprop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;1-(4-methylphenyl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the piperazine ring and the phenylprop-2-enyl group. Common reagents used in these reactions include strong acids or bases, coupling agents, and protective groups to ensure selective reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;1-(4-methylphenyl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-but-2-enedioic acid;1-(4-methylphenyl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with various biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound may be explored for its potential as a drug candidate. Its complex structure and functional groups suggest that it could interact with multiple biological pathways, making it a promising candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties could make it valuable in applications such as polymer synthesis, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;1-(4-methylphenyl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-but-2-enedioic acid;1-(4-methylphenyl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one: shares similarities with other benzimidazole derivatives, piperazine derivatives, and phenylprop-2-enyl compounds.

    Benzimidazole derivatives: These compounds are known for their biological activity and are often used in medicinal chemistry.

    Piperazine derivatives: These compounds are commonly found in pharmaceuticals and have various therapeutic applications.

    Phenylprop-2-enyl compounds: These compounds are used in the synthesis of various organic molecules and have applications in both chemistry and biology.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features

Properties

CAS No.

51493-26-6

Molecular Formula

C39H42N4O9

Molecular Weight

710.8 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(4-methylphenyl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one

InChI

InChI=1S/C31H34N4O.2C4H4O4/c1-25-13-15-27(16-14-25)30(36)17-19-35-29-12-6-5-11-28(29)32-31(35)24-34-22-20-33(21-23-34)18-7-10-26-8-3-2-4-9-26;2*5-3(6)1-2-4(7)8/h2-16H,17-24H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b10-7+;2*2-1+

InChI Key

ABKKXYFLSAGGKA-IEQDLSNLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)CCN2C(=NC3=CC=CC=C23)CN4CCN(CC4)C/C=C/C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCN2C3=CC=CC=C3N=C2CN4CCN(CC4)CC=CC5=CC=CC=C5.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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